Lipophilicity (LogP) Tiered Differentiation vs. Unsubstituted, Mono-Bromo, and Mono-Fluoro Analogs
The target compound displays a computed LogP of 2.9999, reflecting the additive lipophilicity contributions of 4-Br and 5-F. This is +0.90 log units above the unsubstituted parent (LogP 2.10) , +0.65 log units above the 5-fluoro mono-substituted analog (LogP 2.35) [1], and approximately equivalent to the 4-bromo mono-substituted analog (LogP 2.98) , indicating that bromine is the dominant driver of lipophilicity while fluorine enables fine-tuning without major LogP inflation. The increased LogP predicts enhanced passive membrane permeability relative to less halogenated analogs, relevant for CNS penetration and intracellular target engagement.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.9999 |
| Comparator Or Baseline | Parent (unsubstituted): LogP = 2.10; 5-F analog: LogP = 2.35; 4-Br analog: LogP = 2.98 |
| Quantified Difference | +0.90 vs. parent; +0.65 vs. 5-F analog; +0.02 vs. 4-Br analog |
| Conditions | Computed LogP values (ACD/Labs or equivalent algorithm) as reported by commercial suppliers |
Why This Matters
For procurement decisions where lipophilicity is a critical design parameter (e.g., CNS drug discovery requiring LogP 2–5), the target compound's LogP of 3.0 fills a gap between the overly hydrophilic parent (2.1) and potentially excessively lipophilic dibromo-analogs, offering a balanced starting point.
- [1] Chem-Space. 5-Fluoro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, Catalog BBV-45204544, LogP: 2.35. View Source
